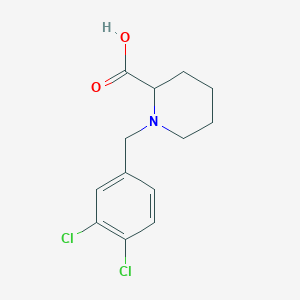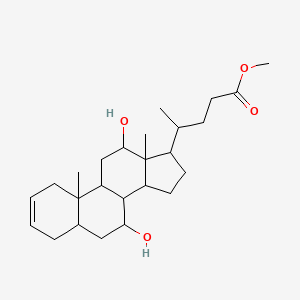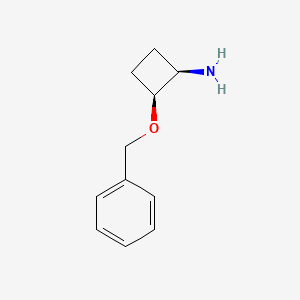
3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldéhyde est un composé hétérocyclique appartenant à la classe des oxadiazoles. Les oxadiazoles sont des cycles à cinq chaînons contenant un atome d'oxygène et deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldéhyde implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la p-tolylhydrazine avec le chlorure d'oxalyle d'éthyle pour former un intermédiaire, qui subit ensuite une cyclisation pour donner l'oxadiazole souhaité . Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le dichlorométhane et de catalyseurs tels que la triéthylamine.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour des rendements plus élevés et la garantie que le processus est rentable et respectueux de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cela peut convertir le groupe aldéhyde en alcool.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (chlore, brome) et les agents nitrants peuvent être utilisés en conditions acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de recherche scientifique
Le 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldéhyde a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique.
5. Mécanisme d'action
Le mécanisme d'action du 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldéhyde implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut interagir avec les enzymes et les récepteurs, inhibant ou activant potentiellement des voies spécifiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et de la structure du composé .
Applications De Recherche Scientifique
3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole
- 3-(4-Chlorophényl)-5-(4-fluorophényl)-1,2,4-oxadiazole
- 5-Cyclohexyl-3-p-tolyl-1,2,4-oxadiazole
Unicité
Le 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldéhyde est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Son groupe aldéhyde permet des modifications chimiques supplémentaires, ce qui en fait un intermédiaire polyvalent en chimie synthétique .
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-4-8(5-3-7)10-11-9(6-13)14-12-10/h2-6H,1H3 |
Clé InChI |
DFCIVKLADJDHLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate](/img/structure/B12274925.png)


![2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid](/img/structure/B12274952.png)
![6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)
![4-[4-(Chloromethyl)piperidin-1-yl]pyridine](/img/structure/B12274968.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12274980.png)

![Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12274993.png)

![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)
